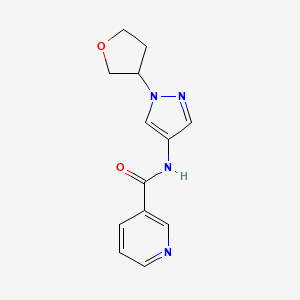

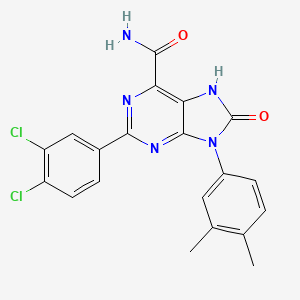

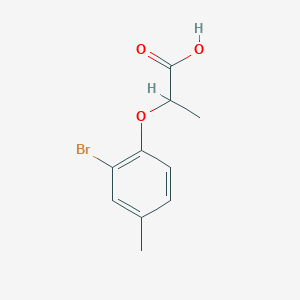

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structural and Energetic Analysis in Molecular Assemblies

Research conducted by Jarzembska et al. (2017) explores the structural and energetic aspects of molecular assemblies involving nicotinamide, highlighting the basic recognition patterns and crystal lattice energetic features in cocrystals. This study underscores the affinity of COOH and OH groups toward N-donor compounds like nicotinamide, emphasizing the role of proton acceptors in heterocyclic compounds within crystal lattices. This kind of analysis is crucial for understanding the molecular interactions and stability of potential pharmaceutical compounds (Jarzembska et al., 2017).

Metabolite Analysis and Excretion Studies

Shibata and Matsuo (1989) delved into the correlation between niacin equivalent intake and the urinary excretion of nicotinamide metabolites, such as N'-methylnicotinamide and its derivatives, in humans consuming self-selected foods. This research provides insight into the metabolic processing of nicotinamide and its importance in nutritional science (Shibata & Matsuo, 1989).

Enzymatic Activity and Inhibition

The study by Seiner et al. (2010) on the kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis presents a detailed examination of the enzyme involved in the NAD+ salvage pathway, which hydrolyzes nicotinamide. Understanding the enzymatic pathways and potential inhibitors can contribute to the development of therapeutic agents for tuberculosis and other diseases (Seiner et al., 2010).

Synthesis for NMR Hyperpolarization

Research by Shchepin et al. (2016) introduces an improved method for the synthesis of nicotinamide-1-15N, enhancing isotopic purity and yield for use in ultrafast NMR hyperpolarization. This advancement opens new avenues for probing metabolic processes in vivo, offering significant potential for molecular imaging studies (Shchepin et al., 2016).

Role in Disease Modulation and Treatment

The work by Hong et al. (2015) explores the regulatory role of nicotinamide N-methyltransferase (NNMT) in hepatic nutrient metabolism through Sirt1 protein stabilization. By highlighting NNMT's function in glucose and cholesterol metabolism, this research suggests a link between nicotinamide metabolism and potential treatments for metabolic diseases (Hong et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c18-13(10-2-1-4-14-6-10)16-11-7-15-17(8-11)12-3-5-19-9-12/h1-2,4,6-8,12H,3,5,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBFNAFHSBAULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2440756.png)

![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)

![ethyl [2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B2440768.png)